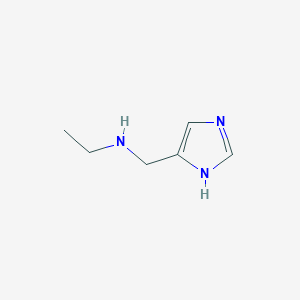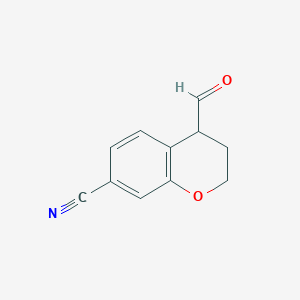![molecular formula C5H9NO2 B8686861 N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B8686861.png)
N-[(Oxolan-2-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Oxolan-2-yl)methylidene]hydroxylamine is an organic compound with the molecular formula C5H9NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The oxime functional group is characterized by the presence of a nitrogen atom bonded to a hydroxyl group and a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Oxolan-2-yl)methylidene]hydroxylamine can be synthesized through the reaction of tetrahydrofuran-2-carbaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde group reacting with hydroxylamine to form the oxime. The reaction can be carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of tetrahydrofuran-2-carbaldehyde oxime may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Additionally, purification steps, such as recrystallization or distillation, may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[(Oxolan-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
N-[(Oxolan-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-carbaldehyde: The parent compound without the oxime group.
Furan-2-carbaldehyde oxime: A similar compound with a furan ring instead of a tetrahydrofuran ring.
Cyclopentanone oxime: A structurally similar compound with a cyclopentane ring.
Uniqueness
N-[(Oxolan-2-yl)methylidene]hydroxylamine is unique due to the presence of both the tetrahydrofuran ring and the oxime functional group.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2 |
InChI Key |
XONNUSQKKOZKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















